molecular formula C19H24FN3O2 B2950068 2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone CAS No. 1385289-15-5

2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Cat. No. B2950068
CAS RN: 1385289-15-5
M. Wt: 345.418
InChI Key: JINMGSXDLVAPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a morpholine ring, a piperazine ring, and a prop-2-ynyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Scientific Research Applications

Efficient Synthesis and Receptor Antagonist Applications

An efficient synthesis method for NK(1) receptor antagonist Aprepitant, which shares structural similarities with the compound , highlights the importance of specific functional groups for binding to biological targets. This synthesis pathway demonstrates the compound's potential application in creating receptor antagonists for therapeutic uses (Brands et al., 2003).

Stereospecific Reduction and Metabolic Studies

Research on a potent kinesin spindle protein (KSP) inhibitor, similar in structure, underscores the significance of the compound's potential metabolic transformations and its implications for cancer treatment. The stereospecific reduction of this compound in human tissues indicates its role in drug metabolism and the design of biologically active metabolites (Li et al., 2010).

Antitumor Activity

The synthesis and antitumor activity of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities, suggest the potential of such molecules in inhibiting the proliferation of various cancer cell lines, thereby offering a pathway to novel anticancer agents (Tang & Fu, 2018).

Catalytic Enantioselective Synthesis

The catalytic enantioselective synthesis of morpholinones, leveraging a compound structurally related to the query compound, reveals its potential application in the synthesis of pharmacologically relevant compounds. This synthesis approach provides access to chiral morpholinones, a key pharmacophore in numerous drugs (He et al., 2021).

Molecular Docking and Antibacterial Activity

Studies involving novel synthesized pyrazole derivatives that include morpholinophenyl groups indicate the use of such compounds in antimicrobial applications. Molecular docking studies help in understanding the binding interactions with bacterial proteins, pointing towards the compound's role in developing new antibacterial agents (Khumar et al., 2018).

properties

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-6-21-7-9-23(10-8-21)19(24)18(22-11-13-25-14-12-22)16-4-3-5-17(20)15-16/h1,3-5,15,18H,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINMGSXDLVAPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C(C2=CC(=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.